Methyl 3-amino-5-bromo-2-methylbenzoate CAS 1000342-11-9
Methyl 3-amino-5-bromo-2-methylbenzoate CAS 1000342-11-9
An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate
This document provides a comprehensive technical overview of Methyl 3-amino-5-bromo-2-methylbenzoate (CAS 1000342-11-9), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of facts to offer insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.
Methyl 3-amino-5-bromo-2-methylbenzoate is a polysubstituted aromatic ester. Its structure, featuring an amine, a bromine atom, a methyl group, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups dictates its reactivity and utility, particularly as a precursor for complex heterocyclic systems and pharmacologically active molecules.[1][2]
The primary identifiers and key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1000342-11-9 | [3][4][5] |
| Molecular Formula | C₉H₁₀BrNO₂ | [3] |
| Molecular Weight | 244.09 g/mol | [5] |
| IUPAC Name | methyl 3-amino-5-bromo-2-methylbenzoate | [3] |
| Synonyms | 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester | [2][6] |
| Appearance | White to light yellow/orange solid, powder, or crystal | [6][7] |
| Melting Point | 48-53 °C | [4][5][6] |
| Purity | Typically >98% (by GC or HPLC) | [4][6] |
| Storage | Store long-term in a cool, dry place. Recommended: 2-8°C. | [4][8] |
Strategic Synthesis Pathway
The synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate is not commonly detailed as a direct, single-reaction procedure in literature. However, a logical and efficient pathway can be designed based on well-established transformations of aromatic compounds. The following multi-step synthesis represents a robust and scalable approach, starting from commercially available materials.
The causality for this specific pathway is rooted in the directing effects of the substituents. The synthesis begins with a nitro group, which serves as a precursor to the target amine and as a powerful meta-director for the subsequent bromination step, ensuring the correct regiochemistry.
Caption: Proposed synthetic route to the target compound.
Protocol 1: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate
This protocol is presented in two critical stages: electrophilic bromination followed by selective reduction.
Stage 1: Electrophilic Bromination of Methyl 2-methyl-3-nitrobenzoate
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Rationale: The starting material, Methyl 2-methyl-3-nitrobenzoate, is a logical precursor. The nitro group is strongly deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The position para to the methyl group (C5) is also meta to the nitro group, making it the most electronically favorable site for electrophilic substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective system for this transformation. This avoids the harsh conditions of using elemental bromine and provides good regioselectivity.
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Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, charge Methyl 2-methyl-3-nitrobenzoate (1.0 eq) and concentrated sulfuric acid (5-10 vol). Cool the mixture to 0-5 °C in an ice-water bath.
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Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05-1.1 eq) in a portion of concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, Methyl 5-bromo-2-methyl-3-nitrobenzoate, will precipitate as a solid.
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Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a cold dilute sodium bicarbonate solution to remove any residual acid. Finally, wash again with water.
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Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
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Stage 2: Selective Reduction of the Nitro Group
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Rationale: The reduction of the nitro group to an amine is the final step. A key consideration is the choice of reducing agent to ensure the ester group remains intact and no debromination occurs. Catalytic hydrogenation (e.g., with Pd/C) is highly effective but can sometimes lead to dehalogenation.[9] A more robust and chemoselective method for this substrate is the use of a metal in acidic or neutral conditions, such as iron powder with ammonium chloride or tin(II) chloride with hydrochloric acid.[10][11] These methods are well-established for selectively reducing nitro groups in the presence of other reducible functionalities like esters and aryl halides.[11]
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Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the synthesized Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq), ethanol or methanol (10-15 vol), and water (3-5 vol).
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Reagent Addition: Add iron powder (Fe, 3-5 eq) and ammonium chloride (NH₄Cl, 0.5-1.0 eq) to the mixture.
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Reaction: Heat the slurry to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® or diatomaceous earth to remove the iron salts.[10] Wash the filter cake thoroughly with hot ethanol or methanol.
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Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
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Purification: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 3-amino-5-bromo-2-methylbenzoate. Further purification can be achieved via column chromatography on silica gel if required.
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Reactivity and Applications in Drug Discovery
The utility of Methyl 3-amino-5-bromo-2-methylbenzoate stems from its three distinct functional handles, which can be addressed with high selectivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]
Caption: Key reaction sites and potential derivatizations.
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Amine Group Reactivity: The primary aromatic amine is a potent nucleophile and a versatile functional group. It readily undergoes acylation, sulfonylation, and alkylation. It is also the key functional group for the formation of heterocyclic rings like benzoxazoles and benzimidazoles, which are common scaffolds in medicinal chemistry.[1] Furthermore, it can be converted to a diazonium salt, opening pathways to a vast array of functionalities via Sandmeyer-type reactions.
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Bromine Atom Reactivity: The aryl bromide is an ideal handle for modern cross-coupling reactions.[1] It is particularly well-suited for Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Heck (for C-C bond formation with alkenes), and Buchwald-Hartwig (for C-N or C-O bond formation). This capability is paramount in drug discovery for rapidly building molecular complexity and exploring structure-activity relationships (SAR).
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Ester Group Reactivity: The methyl ester can be easily hydrolyzed under basic (saponification) or acidic conditions to the corresponding carboxylic acid. This unmasks a new functional group for amide bond formation, a cornerstone of pharmaceutical chemistry, or for other derivatizations.
This compound is identified as a key intermediate or impurity in the synthesis of various pharmaceutical agents, including Tazemetostat.[12] Its structure is foundational for building more elaborate molecules targeting a range of biological pathways.
Spectroscopic Characterization
While detailed spectra should be run on each synthesized batch for confirmation, the expected spectral characteristics can be predicted based on the structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Two singlets or narrow doublets in the aromatic region (~6.5-7.5 ppm). Methyl Ester Protons: A singlet at ~3.8-3.9 ppm (3H). Ring Methyl Protons: A singlet at ~2.2-2.4 ppm (3H). Amine Protons: A broad singlet (~3.5-4.5 ppm, 2H), which is D₂O exchangeable. |
| ¹³C NMR | Carbonyl Carbon: A signal at ~165-170 ppm. Aromatic Carbons: Multiple signals between ~110-150 ppm. Ester Methyl Carbon: A signal at ~52 ppm. Ring Methyl Carbon: A signal at ~15-20 ppm. |
| IR Spectroscopy | N-H Stretch: Two characteristic peaks for the primary amine at ~3350-3450 cm⁻¹. C=O Stretch: A strong absorption for the ester carbonyl at ~1700-1720 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically ~550-650 cm⁻¹. |
| Mass Spectrometry | M+ Peak: A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1), with peaks at m/z 243 and 245. |
Note: Predicted chemical shifts (ppm) are relative to TMS. Actual values may vary based on solvent and instrument conditions.
Safety and Handling
Proper handling of Methyl 3-amino-5-bromo-2-methylbenzoate is essential. It is classified as acutely toxic and an irritant.
| Hazard Type | GHS Classification | Precautionary Codes | Source(s) |
| Acute Toxicity | Acute Tox. 3, Oral (H301: Toxic if swallowed) | P301 + P310 | |
| Irritation | Skin Irrit. 2 (H315: Causes skin irritation) | P264, P302 + P352 | [6] |
| Irritation | Eye Irrit. 2 (H319: Causes serious eye irritation) | P264 | [6] |
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
This guide provides a foundational understanding of Methyl 3-amino-5-bromo-2-methylbenzoate, designed to empower researchers to utilize this versatile intermediate effectively and safely in their synthetic endeavors.
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